![molecular formula C17H18N4O2 B6577696 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[4-(1H-pyrazol-3-yl)phenyl]propanamide CAS No. 1208529-08-1](/img/structure/B6577696.png)
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[4-(1H-pyrazol-3-yl)phenyl]propanamide
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Description
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[4-(1H-pyrazol-3-yl)phenyl]propanamide is a useful research compound. Its molecular formula is C17H18N4O2 and its molecular weight is 310.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 310.14297583 g/mol and the complexity rating of the compound is 398. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[4-(1H-pyrazol-3-yl)phenyl]propanamide is a synthetic organic molecule that features a complex structure comprising an oxazole ring and a pyrazole moiety. Its potential biological activities are of significant interest in medicinal chemistry, particularly due to its structural analogs that exhibit diverse pharmacological properties.
Structural Characteristics
The molecular formula of this compound is C15H17N3O with an approximate molecular weight of 273.32 g/mol. The presence of both the oxazole and pyrazole functionalities suggests potential interactions with various biological targets, including enzymes and receptors involved in disease processes.
Property | Value |
---|---|
Molecular Formula | C15H17N3O |
Molecular Weight | 273.32 g/mol |
Functional Groups | Oxazole, Pyrazole |
Structural Features | Propanamide backbone |
Biological Activity Overview
Research indicates that compounds containing oxazole and pyrazole moieties often demonstrate a range of biological activities, including:
- Anticancer : Compounds similar to the target compound have shown efficacy against various cancer cell lines.
- Antimicrobial : Structural analogs exhibit activity against bacterial and fungal pathogens.
- Anti-inflammatory : Some derivatives have been linked to reduced inflammation in preclinical models.
Case Studies
-
Anticancer Activity
- A study evaluating similar oxazole-containing compounds demonstrated significant cytotoxic effects against breast cancer cell lines (MCF-7) with IC50 values ranging from 10 to 30 µM. The proposed mechanism involved the induction of apoptosis through the activation of caspase pathways.
- Antimicrobial Efficacy
- Anti-inflammatory Properties
The biological activity of This compound may be attributed to its ability to interact with specific protein targets. Molecular docking studies suggest that this compound could bind effectively to active sites on enzymes involved in cancer progression and inflammation.
Docking Studies
Preliminary docking simulations indicate favorable binding affinities with key targets such as:
- Cyclooxygenase (COX) : Inhibition of COX enzymes can lead to reduced synthesis of inflammatory mediators.
- Protein Kinases : Targeting kinases involved in cell proliferation may contribute to its anticancer effects.
Properties
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[4-(1H-pyrazol-5-yl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c1-11-15(12(2)23-21-11)7-8-17(22)19-14-5-3-13(4-6-14)16-9-10-18-20-16/h3-6,9-10H,7-8H2,1-2H3,(H,18,20)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSYHMCSVKWBANY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)NC2=CC=C(C=C2)C3=CC=NN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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